2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O.C2H2O4/c1-16-24-20-4-2-3-5-21(20)26(16)15-18-10-12-25(13-11-18)22(27)14-17-6-8-19(23)9-7-17;3-1(4)2(5)6/h2-9,18H,10-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOVTTWMVFPQBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)C(=O)CC4=CC=C(C=C4)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as a modulator of the GABA-A receptor. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and metabolic stability based on recent research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features:
- Fluorophenyl Group: Enhances lipophilicity and may influence receptor binding.
- Benzimidazole Moiety: Known for its role in modulating neurotransmitter receptors.
- Piperidine Linkage: Provides structural rigidity and may affect pharmacokinetics.
Recent studies indicate that the compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, specifically targeting the α1/γ2 interface. This modulation is crucial for enhancing GABAergic neurotransmission, which can have therapeutic implications in treating various neurological disorders.
Key Findings:
- The compound exhibits improved metabolic stability compared to traditional GABA-A PAMs like alpidem, which is known for rapid biotransformation leading to hepatotoxicity .
- Molecular docking studies suggest that the compound forms critical hydrogen bonds with residues at the GABA-A receptor interface, facilitating enhanced receptor interaction .
Table 1: Summary of Biological Activities
Study 1: Metabolic Stability Assessment
A comparative study evaluated the metabolic stability of this compound against alpidem using human liver microsomes. The results indicated that while alpidem was rapidly metabolized, leading to significant hepatotoxicity, the new compound demonstrated superior stability with minimal degradation over the same period. This suggests a favorable safety profile for clinical applications .
Study 2: Pharmacological Evaluation
In a series of pharmacological tests, the compound showed significant efficacy in enhancing GABA-A receptor activity in vitro. It was found to increase chloride ion influx in neuronal cultures, confirming its role as a PAM. This effect was dose-dependent and comparable to established PAMs used in clinical settings .
Scientific Research Applications
Pharmacological Properties
GABA-A Receptor Modulation
Recent studies have highlighted the role of benzimidazole derivatives, including those similar to the compound , as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds exhibit improved metabolic stability and can enhance the receptor's activity, which is crucial for developing anxiolytic and sedative medications. For instance, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have shown promising results in binding affinity and metabolic stability compared to traditional compounds like alpidem .
Inhibition of Enzymatic Activity
The compound has also been studied for its potential to inhibit specific enzymes related to metabolic disorders. For example, similar piperidine derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1, which plays a significant role in regulating cortisol levels. This inhibition is beneficial for treating conditions such as type 2 diabetes and obesity, as well as associated cardiovascular disorders .
Case Studies
Case Study 1: Anxiolytic Potential
A study conducted on benzimidazole derivatives demonstrated their efficacy as anxiolytic agents through GABA-A receptor modulation. The tested compounds exhibited significant anxiolytic effects in animal models, correlating with their binding affinities and metabolic stability .
Case Study 2: Metabolic Syndrome Treatment
Research has shown that piperidine-based compounds can effectively reduce symptoms associated with metabolic syndrome. In preclinical trials, these compounds demonstrated improvements in glucose tolerance and reductions in body weight among diabetic models, highlighting their therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxic Benzimidazole Derivatives
Patel et al. synthesized analogs such as 2-(aryl)-1-(1H-benzo[d]imidazol-1-yl)ethanone and 2-(aryl)-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone (e.g., compound 47). These derivatives were screened against VERO and NCI cell lines, showing moderate cytotoxicity (IC₅₀: 10–50 μM). The 2-methyl substituent on the benzimidazole ring in the target compound may improve metabolic stability compared to non-methylated analogs, as evidenced by higher yields (75–92% vs. 55% for non-methylated derivatives) .
Antifungal Ethanone Oxime Derivatives
Sertaconazole (CAS 99592-32-2), a related compound, features a (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime structure. It exhibits potent antifungal activity against Candida spp. (MIC: 0.1–1 μg/mL). The oxime group in sertaconazole enhances hydrogen bonding with fungal CYP51, while the 4-fluorophenyl group in the target compound may reduce off-target toxicity compared to dichlorophenyl analogs .
Kinase Inhibitors with Piperidine Linkers
Vandetanib derivatives (e.g., 16c–16f ) incorporate nitroimidazole and piperidinylmethyl groups. For instance, 16d (MW: 614.23) inhibits VEGFR2 with IC₅₀ = 8 nM. The target compound’s 4-fluorophenyl-acetyl moiety may confer selectivity for tyrosine kinases, though its activity remains uncharacterized .
Antipsychotic Agents
Sertindole, an antipsychotic, shares a piperidine-fluorophenyl scaffold but includes an indole ring instead of benzimidazole. It acts as a dopamine D₂ and serotonin 5-HT₂A antagonist. The target compound’s benzimidazole core could modulate CNS penetration differently due to increased polarity .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The target compound’s LogP is estimated at ~2.5 (calculated), lower than sertaconazole (LogP ~4.0) due to the oxalate salt.
- Metabolic Stability: Methylation at the benzimidazole 2-position (target compound) reduces oxidative metabolism compared to non-methylated analogs .
- Solubility : Oxalate salt improves aqueous solubility (>10 mg/mL) versus free base forms (e.g., Patel’s compounds: <1 mg/mL) .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(4-fluorophenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate, and how can reaction yields be optimized?
- Methodology :
- Stepwise Synthesis : The synthesis typically involves multi-step reactions, including:
Coupling of the fluorophenyl group to the piperidine core.
Functionalization of the benzimidazole moiety.
Oxalate salt formation for stabilization.
Controlled temperature (e.g., 60–80°C) and catalysts (e.g., palladium for cross-coupling) are critical for intermediate formation .
- Yield Optimization : Use of polar aprotic solvents (e.g., DMF) and inert atmospheres (N₂/Ar) minimizes side reactions. HPLC monitoring ensures intermediate purity (>95%) before proceeding .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves structural ambiguities, particularly for benzimidazole protons (δ 7.1–8.3 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 436.2) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxalate counterion (C-O, ~1200–1300 cm⁻¹) functional groups .
Q. How can crystallographic data be obtained and refined for structural validation?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL (via the SHELX suite) for refinement. Key parameters include:
- Resolution : Aim for <1.0 Å to resolve fluorine and methyl group positions .
- Twinned Data Handling : Apply HKLF 5 format in SHELXL for twin refinement .
- Validation Tools : Check R-factor (<5%) and Flack parameter for enantiomeric purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological assay data, such as inconsistent IC₅₀ values across studies?
- Methodology :
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3).
- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC .
- Mechanistic Follow-Up : Pair enzyme inhibition assays (e.g., kinase profiling) with cellular viability tests (e.g., MTT) to confirm target specificity .
Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Focus on benzimidazole and fluorophenyl binding pockets .
- Mutagenesis Studies : Introduce point mutations (e.g., Ala-scanning) in predicted binding residues to validate docking results .
- Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma protein binding via equilibrium dialysis; CYP450 inhibition using liver microsomes) .
Q. How can researchers address challenges in synthesizing stereochemically pure derivatives?
- Methodology :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Suzuki-Miyaura couplings to control stereochemistry .
- Circular Dichroism (CD) : Confirm enantiomeric excess (ee) by comparing CD spectra to racemic mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
